N-aminocarbonyl-6-quinolinecarboxamide

Catalog No.
S8839153
CAS No.
M.F
C11H9N3O2
M. Wt
215.21 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-aminocarbonyl-6-quinolinecarboxamide

Product Name

N-aminocarbonyl-6-quinolinecarboxamide

IUPAC Name

N-carbamoylquinoline-6-carboxamide

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H9N3O2/c12-11(16)14-10(15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,12,14,15,16)

InChI Key

SDSHKQPGBNDFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC(=O)N)N=C1

Molecular Formula and Stereochemical Configuration

N-Aminocarbonyl-6-quinolinecarboxamide is defined by the molecular formula C₁₂H₈F₃N₃O₂, with a molecular weight of 283.206 g/mol. The compound exhibits an achiral configuration, devoid of defined stereocenters or E/Z isomerism, as confirmed by its planar quinoline core and symmetrical substitution pattern. Key stereochemical and constitutional properties are summarized below:

PropertyValue
Molecular FormulaC₁₂H₈F₃N₃O₂
Molecular Weight283.206 g/mol
StereochemistryAchiral
Defined Stereocenters0
Charge0

The absence of optical activity simplifies its synthetic and analytical workflows, making it a candidate for scalable production.

Spectroscopic Identification Techniques

Spectroscopic methods are pivotal for validating the structure of N-aminocarbonyl-6-quinolinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of analogous quinolinecarboxamides (e.g., 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide) reveals distinct aromatic proton resonances between δ 7.2–8.3 ppm, characteristic of the quinoline scaffold. The aminocarbonyl group (-NH-C(=O)-) typically shows a broad singlet near δ 6.8–7.1 ppm due to NH proton exchange.

Infrared (IR) Spectroscopy

Stretching vibrations for the carbonyl groups (C=O) appear at ~1680–1700 cm⁻¹, while N-H stretches from the urea moiety emerge at ~3200–3350 cm⁻¹. The trifluoromethyl (-CF₃) group, present in N-aminocarbonyl-6-quinolinecarboxamide, generates strong absorptions near 1120–1250 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.206 (calculated for C₁₂H₈F₃N₃O₂), with fragmentation patterns consistent with cleavage at the urea linkage.

Crystallographic Analysis and Conformational Studies

Despite the structural simplicity of N-aminocarbonyl-6-quinolinecarboxamide, no crystallographic data for this specific compound has been reported to date. However, methodologies from related studies provide insights into potential approaches:

  • X-ray Diffraction: For analogous quinoline derivatives (e.g., tylophorine), single-crystal X-ray diffraction has resolved planar quinoline systems with substituents adopting equatorial orientations to minimize steric strain.
  • Conformational Modeling: Density functional theory (DFT) calculations predict that the aminocarbonyl group adopts a coplanar arrangement with the quinoline ring to maximize conjugation.

Crystallization challenges may arise from the compound’s high polarity and lack of hydrogen-bond donors beyond the urea moiety. Techniques such as vapor diffusion with ethylene glycol (used for protein-ligand complexes) could be adapted to grow suitable crystals.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.069476538 g/mol

Monoisotopic Mass

215.069476538 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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